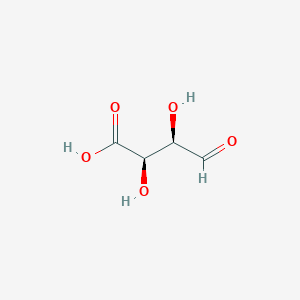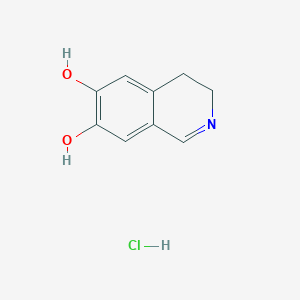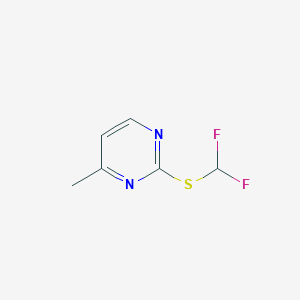
2-((Difluoromethyl)thio)-4-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Difluoromethyl)thio)-4-methylpyrimidine is an organofluorine compound characterized by the presence of a difluoromethylthio group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic transfer of a difluoromethyl group using commercially available reagents such as TMSCF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This approach is operationally simple and offers good functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-((Difluoromethyl)thio)-4-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethylthio group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and nucleophiles are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups attached to the pyrimidine ring.
Aplicaciones Científicas De Investigación
2-((Difluoromethyl)thio)-4-methylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Industry: Utilized in the development of materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-((Difluoromethyl)thio)-4-methylpyrimidine is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involving the difluoromethylthio group. This group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Difluoromethyl Amides: These compounds share the difluoromethyl group but differ in their core structure.
(Thio)Carbamates: Similar in containing sulfur and fluorine atoms but with different functional groups.
Ureas and Formamides: These compounds also feature the difluoromethyl group but have distinct chemical properties and applications.
Uniqueness
2-((Difluoromethyl)thio)-4-methylpyrimidine is unique due to its specific combination of a pyrimidine ring with a difluoromethylthio group. This structural arrangement imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H6F2N2S |
|---|---|
Peso molecular |
176.19 g/mol |
Nombre IUPAC |
2-(difluoromethylsulfanyl)-4-methylpyrimidine |
InChI |
InChI=1S/C6H6F2N2S/c1-4-2-3-9-6(10-4)11-5(7)8/h2-3,5H,1H3 |
Clave InChI |
OOLSKYNBTRMLCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1)SC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



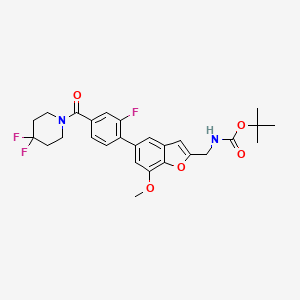
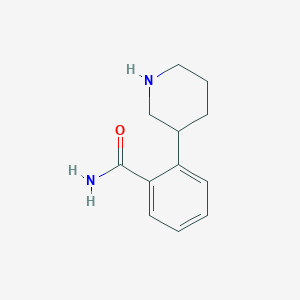
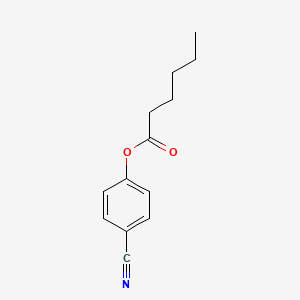
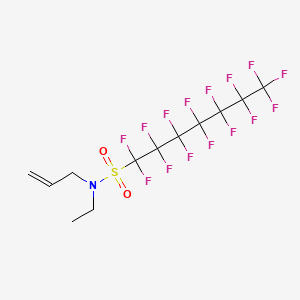

![tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12848802.png)
![(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B12848807.png)

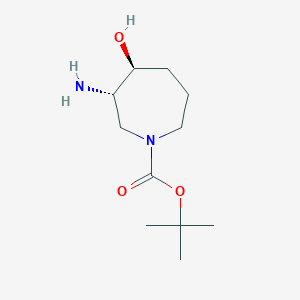
![Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12848822.png)
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)
